- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246
Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)
4-chloro-1-phenylbutan-1-one structure
Product Name:4-chloro-1-phenylbutan-1-one
Número CAS:939-52-6
MF:C10H11ClO
Megavatios:182.646742105484
MDL:MFCD00001005
CID:805859
PubChem ID:253533
Update Time:2025-05-20
4-chloro-1-phenylbutan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-Butanone,4-chloro-1-phenyl-
- 4-Chloro-1-oxo-1-phenylbutane
- 4’-CHLOROBUTYROPHENONE
- 4-chloro-1-phenylbutan-1-one
- GAMMA-CHLOROBUTYROPHENONE
- 1-Benzoyl-3-chloropropane
- 3-Benzoylpropyl chloride
- 3-Chloropropyl phenyl ketone
- 4-Chloro-1-phenyl-1-butanone
- NSC 76579
- 4-Chloro-1-phenyl-1-butanone (ACI)
- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
- 4-Chlorobutyrophenone
- γ-Chlorobutyrophenone
- 1-phenyl-4-chloro-butan-1-one
- 4chloro-1-phenylbutan-1-one
- AS-57605
- MFCD00001005
- omega-Chlorobutyrophenone
- 4-chlorobutyro-phenone
- 1-phenyl-4-chlorobutan-1-one
- AKOS000120406
- SY274770
- 4-chlorobutyrylbenzene
- 1-chloro-4-phenylbutan-4-one
- 1-Butanone, 4-chloro-1-phenyl-
- DTXSID10917236
- SCHEMBL318784
- Q63393283
- NSC-76579
- EN300-20277
- NSC76579
- 4-chloro-1-phenylbutan-1one
- Z104477558
- 939-52-6
- 4-Chloro-1-phenyl-1-butanone #
- .gamma.-Chlorobutyrophenone
- 4-Chlorobutyrophenone, technical grade
- .omega.-Chlorobutyrophenone
- E75834
- Chlorpropylphenylketon
- W-109620
- QR9PK9JWG3
-
- MDL: MFCD00001005
- Renchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- Clave inchi: GHEFQKHLHFXSBR-UHFFFAOYSA-N
- Sonrisas: O=C(CCCCl)C1C=CC=CC=1
- Brn: 878974
Atributos calculados
- Calidad precisa: 182.05000
- Masa isotópica única: 182.05
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 4
- Complejidad: 139
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 2.5
- Superficie del Polo topológico: 17.1A^2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.137 g/mL at 25 °C(lit.)
- Punto de fusión: 19-20 °C (lit.)
- Punto de ebullición: 130-133 °C4 mm Hg
- Punto de inflamación: 华氏:235.4 °F
摄氏:113 °C - índice de refracción: n20/D 1.544(lit.)
- Disolución: Very 微溶 (0.37 g/L) (25 ºC),
- PSA: 17.07000
- Logp: 2.88830
- Disolución: 未确定
4-chloro-1-phenylbutan-1-one Información de Seguridad
- Número de transporte de mercancías peligrosas:UN 2927 6.1/PG 1
- Wgk Alemania:3
- Instrucciones de Seguridad: S23-S24/25
-
Señalización de mercancías peligrosas:
4-chloro-1-phenylbutan-1-one Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
中国海关编码:
2914700090概述:
2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-chloro-1-phenylbutan-1-one PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
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| TRC | C384988-10mg |
4-Chlorobutyrophenone |
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$ 50.00 | 2022-06-06 | ||
| TRC | C384988-50mg |
4-Chlorobutyrophenone |
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$ 95.00 | 2022-06-06 | ||
| TRC | C384988-100mg |
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$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838684-5g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 363448-5G |
4-chloro-1-phenylbutan-1-one |
939-52-6 | technical grade | 5G |
¥189.7 | 2022-02-24 | |
| Apollo Scientific | OR59430-5g |
4-Chlorobutyrophenone |
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| Apollo Scientific | OR59430-25g |
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£107.00 | 2025-02-20 |
4-chloro-1-phenylbutan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referencia
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt
Referencia
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ; 6 h, 1 atm, 20 °C
Referencia
- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds, Green Chemistry, 2023, 25(3), 940-945
Métodos de producción 8
Condiciones de reacción
Referencia
- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
Referencia
- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Referencia
- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
Referencia
- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis, Tetrahedron, 2007, 63(52), 12917-12926
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C
Referencia
- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C
Referencia
- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referencia
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
Métodos de producción 17
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C
Referencia
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux
Referencia
- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332
4-chloro-1-phenylbutan-1-one Raw materials
- (4-chloro-1,1-dimethoxybutyl)benzene
- 4-chloro-N-methoxy-N-methylbutanamide
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 1-phenylcyclobutan-1-ol
- 1-Chloro-4-phenylbutane
- Benzenemethanol, a-(3-chloropropyl)-
- Benzene, (1,4-dichlorobutyl)-
- Triphenylbismuth
- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester
- 4-chlorobutanoyl chloride
4-chloro-1-phenylbutan-1-one Preparation Products
4-chloro-1-phenylbutan-1-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
Número de pedido:A1207900
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 15:58
Precio ($):404.0
Correo electrónico:sales@amadischem.com
4-chloro-1-phenylbutan-1-one Literatura relevante
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
Pureza:99%
Cantidad:100g
Precio ($):404.0